molecular formula C10H12N2O2 B1399600 2-(Cyclobutylamino)nicotinic acid CAS No. 1343611-34-6

2-(Cyclobutylamino)nicotinic acid

Cat. No.: B1399600
CAS No.: 1343611-34-6
M. Wt: 192.21 g/mol
InChI Key: LDHAGSRNWXQZNR-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a pyridine carboxylic acid and is an essential nutrient for humans and animals. The compound this compound features a cyclobutylamino group attached to the nicotinic acid structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)nicotinic acid typically involves the introduction of the cyclobutylamino group to the nicotinic acid core. One common method is through the reaction of nicotinic acid with cyclobutylamine under appropriate conditions. The reaction may require the use of a coupling agent or catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and scalable, with considerations for environmental impact and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The cyclobutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Cyclobutylamino)nicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may act on nicotinic acid receptors and influence lipid metabolism. The compound’s effects on cellular processes are mediated through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its involvement in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclobutylamino)nicotinic acid is unique due to the presence of the cyclobutylamino group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural difference can influence its reactivity, solubility, and potential therapeutic applications.

Properties

IUPAC Name

2-(cyclobutylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHAGSRNWXQZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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